molecular formula C13H9F2NO B5863162 3-fluoro-N-(3-fluorophenyl)benzamide

3-fluoro-N-(3-fluorophenyl)benzamide

Cat. No. B5863162
M. Wt: 233.21 g/mol
InChI Key: VIVBHJXHYLJHDJ-UHFFFAOYSA-N
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Description

3-fluoro-N-(3-fluorophenyl)benzamide, also known as FFPhB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. FFPhB is a fluorinated derivative of N-phenylbenzamide, which is a common structural motif in many bioactive molecules. The introduction of fluorine atoms into the phenyl ring of FFPhB has been shown to enhance its biological activity and selectivity, making it an attractive target for drug discovery.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(3-fluorophenyl)benzamide is not fully understood, but it is thought to involve the binding of the compound to its target enzymes or receptors, leading to inhibition of their activity. The fluorine atoms in this compound are believed to play a key role in its biological activity by enhancing its binding affinity and selectivity for its targets.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on its target enzymes or receptors. For example, inhibition of MMPs by this compound has been shown to reduce the invasiveness and metastatic potential of cancer cells. Inhibition of HDACs by this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as improve cognitive function in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-fluoro-N-(3-fluorophenyl)benzamide for lab experiments is its potent biological activity and selectivity for its targets, which makes it a valuable tool for studying the role of these targets in disease states. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research on 3-fluoro-N-(3-fluorophenyl)benzamide. One area of interest is the development of more efficient synthesis methods for this compound and its derivatives, which could improve its availability for research and drug discovery. Another area of interest is the identification of new targets for this compound, which could expand its potential applications in medicinal chemistry. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on different biochemical and physiological pathways.

Synthesis Methods

3-fluoro-N-(3-fluorophenyl)benzamide can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 3-fluorobenzoyl chloride from 3-fluorobenzoic acid by reacting it with thionyl chloride. The resulting intermediate is then reacted with 3-fluoroaniline in the presence of a base such as sodium carbonate to yield this compound. The overall yield of this compound synthesis is typically around 50%.

Scientific Research Applications

3-fluoro-N-(3-fluorophenyl)benzamide has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against several enzymes and receptors that are involved in various disease states, including cancer, inflammation, and neurological disorders. For example, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins and are implicated in cancer metastasis. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and are implicated in cancer and neurological disorders.

properties

IUPAC Name

3-fluoro-N-(3-fluorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO/c14-10-4-1-3-9(7-10)13(17)16-12-6-2-5-11(15)8-12/h1-8H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVBHJXHYLJHDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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